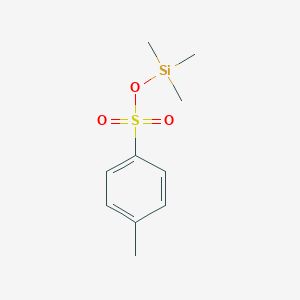
Trimethylsilyl p-toluenesulphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trimethylsilyl p-toluenesulphonate (TMSOTf) is a commonly used reagent in organic synthesis. It is a strong Lewis acid that is used in a variety of reactions, including the protection of alcohols, the activation of carboxylic acids and the formation of carbon-carbon bonds. In
Wirkmechanismus
Trimethylsilyl p-toluenesulphonate is a strong Lewis acid that can coordinate with electron-rich species such as alcohols, carboxylic acids, and olefins. The resulting complex is more reactive than the original substrate, allowing for the formation of new bonds. Trimethylsilyl p-toluenesulphonate can also catalyze reactions by stabilizing transition states and lowering activation energies.
Biochemische Und Physiologische Effekte
Trimethylsilyl p-toluenesulphonate has not been extensively studied for its biochemical and physiological effects. However, it is known to be a strong irritant and can cause skin and eye irritation upon contact. It should be handled with care and in a well-ventilated area.
Vorteile Und Einschränkungen Für Laborexperimente
Trimethylsilyl p-toluenesulphonate is a versatile reagent that can be used in a variety of reactions. It is readily available and relatively inexpensive. However, Trimethylsilyl p-toluenesulphonate is a strong Lewis acid and can react with a variety of functional groups, including water and amines. It should be used with caution and in appropriate conditions to avoid unwanted side reactions.
Zukünftige Richtungen
There are several future directions for research on Trimethylsilyl p-toluenesulphonate. One area of interest is the development of new reactions and applications for Trimethylsilyl p-toluenesulphonate in organic synthesis. Another area of interest is the study of the biochemical and physiological effects of Trimethylsilyl p-toluenesulphonate. Additionally, there is a need for more research on the limitations and side reactions of Trimethylsilyl p-toluenesulphonate in order to optimize its use in lab experiments.
Synthesemethoden
Trimethylsilyl p-toluenesulphonate can be synthesized by reacting p-toluenesulfonyl chloride with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in anhydrous conditions and under an inert atmosphere. The resulting Trimethylsilyl p-toluenesulphonate can be purified by distillation or column chromatography.
Wissenschaftliche Forschungsanwendungen
Trimethylsilyl p-toluenesulphonate is widely used in organic synthesis, particularly in the protection of alcohols. It is also used in the activation of carboxylic acids and the formation of carbon-carbon bonds. Trimethylsilyl p-toluenesulphonate has been used in the synthesis of a variety of natural products and pharmaceuticals, including antitumor agents and antibiotics.
Eigenschaften
CAS-Nummer |
17872-98-9 |
|---|---|
Produktname |
Trimethylsilyl p-toluenesulphonate |
Molekularformel |
C10H16O3SSi |
Molekulargewicht |
244.38 g/mol |
IUPAC-Name |
trimethylsilyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C10H16O3SSi/c1-9-5-7-10(8-6-9)14(11,12)13-15(2,3)4/h5-8H,1-4H3 |
InChI-Schlüssel |
GDEWVMDXPUXBKU-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O[Si](C)(C)C |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O[Si](C)(C)C |
Andere CAS-Nummern |
17872-98-9 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



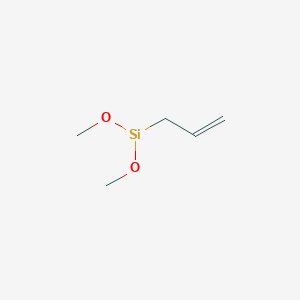
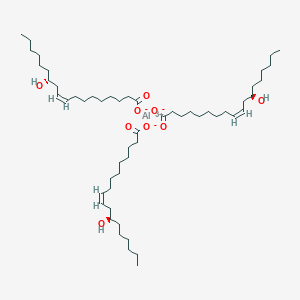
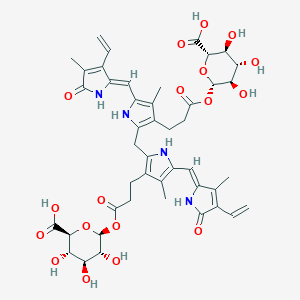
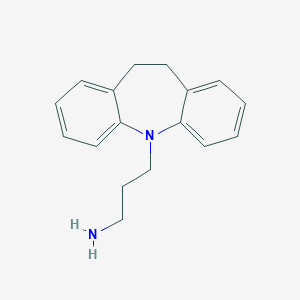
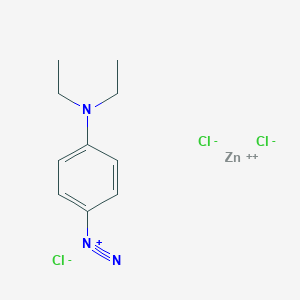

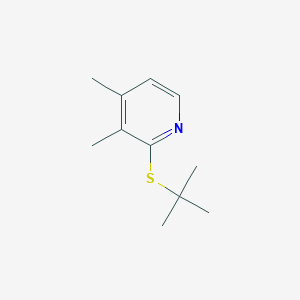
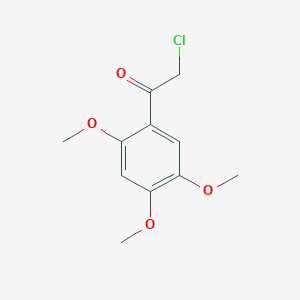
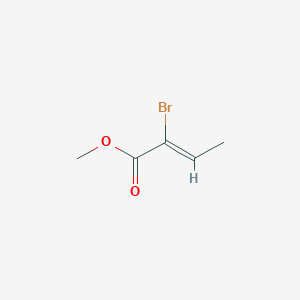
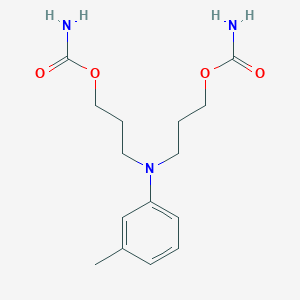
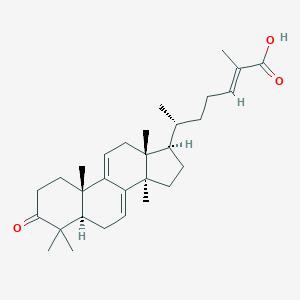
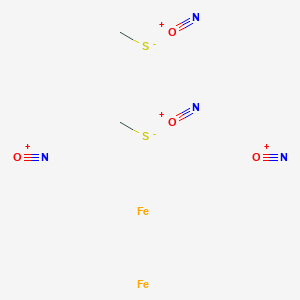
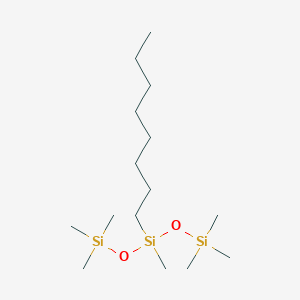
![Trimethyl[(3-methylpentyl)oxy]silane](/img/structure/B103745.png)